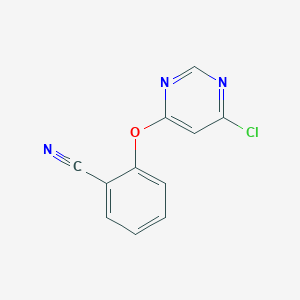

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Description

The exact mass of the compound 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyrimidin-4-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEZGHPSXFUFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679449 | |

| Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913846-53-4 | |

| Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913846-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

The following technical guide details the chemical profile, synthesis, and application of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4). This document is structured for researchers and process chemists focusing on pyrimidine scaffold functionalization and strobilurin-class synthesis.[1]

CAS Registry Number: 913846-53-4 Common Identity: Azoxystrobin Pyrimidine Intermediate; 4-Chloro-6-(2-cyanophenoxy)pyrimidine.[1][2]

Executive Summary

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a critical electrophilic building block used primarily in the synthesis of Strobilurin fungicides , most notably Azoxystrobin .[1] Structurally, it consists of a pyrimidine core substituted at the 4-position with a 2-cyanophenoxy group and at the 6-position with a reactive chlorine atom.[1]

For drug development and agrochemical professionals, this molecule represents a "pivot point" in convergent synthesis. The remaining chlorine atom at the C6 position is highly susceptible to a second Nucleophilic Aromatic Substitution (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 2-[(6-chloropyrimidin-4-yl)oxy]benzonitrile |

| Molecular Formula | |

| Molecular Weight | 231.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98°C – 102°C |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |

| Reactivity | High electrophilicity at C6 (Cl-C bond); Sensitive to hydrolysis under strong basic conditions at high temp.[1][2][3] |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis risk over time) |

Synthesis Protocol: Coupling

The synthesis of CAS 913846-53-4 relies on a controlled Nucleophilic Aromatic Substitution (

Rationale: 4,6-dichloropyrimidine is symmetric.[1] The first substitution breaks this symmetry.[1] The reaction must be controlled (stoichiometry and temperature) to prevent the formation of the bis-substituted byproduct (4,6-bis(2-cyanophenoxy)pyrimidine).[1]

Reagents & Materials

-

Substrate A: 4,6-Dichloropyrimidine (1.0 equiv)[1]

-

Nucleophile B: 2-Hydroxybenzonitrile (1.0 equiv)[1]

-

Base: Potassium Carbonate (

) (1.1 equiv) or DABCO (catalytic)[1] -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)[1]

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-hydroxybenzonitrile (11.9 g, 100 mmol) in anhydrous DMF (100 mL).

-

Deprotonation: Add

(15.2 g, 110 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow. -

Addition: Cool the mixture to 0–5°C using an ice bath. Add 4,6-dichloropyrimidine (14.9 g, 100 mmol) slowly to the reaction mixture.

-

Critical Control Point: Slow addition at low temperature favors mono-substitution over bis-substitution.[1]

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60°C and monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction typically completes in 4–6 hours.[1]

-

Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the precipitate. Wash the filter cake with water (

mL) to remove residual DMF and inorganic salts.[1] -

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture to yield the target compound.

-

Target Yield: 85–92%.[1]

-

Mechanistic Pathway & Logic

The reaction proceeds via an addition-elimination mechanism (

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis logic and the subsequent divergence point for downstream applications.

Figure 1: Reaction pathway for the synthesis of CAS 913846-53-4 via nucleophilic aromatic substitution.

Applications: The Azoxystrobin Route

The primary industrial application of this intermediate is the synthesis of Azoxystrobin , a systemic fungicide. However, the logic applies to medicinal chemistry where the "Right-Hand Side" (RHS) phenol is replaced by various pharmacophores.[1]

The Convergent Synthesis

In the manufacture of Azoxystrobin, CAS 913846-53-4 is reacted with a second complex phenol: Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate .[1]

Visualization: Downstream Application

Figure 2: Convergent synthesis of Azoxystrobin utilizing CAS 913846-53-4 as the electrophilic scaffold.

Medicinal Chemistry Implications

While Azoxystrobin is an agrochemical, the pyrimidine ether scaffold is highly relevant in drug discovery.

-

Kinase Inhibition: The chloropyrimidine core can be reacted with anilines to form structures analogous to Pazopanib or Gefitinib (though those are quinazolines/pyrimidines with different substitution patterns).[1]

-

Antivirals: DAPY (Diarylpyrimidine) NNRTIs (e.g., Etravirine) utilize a central pyrimidine ring.[1] While DAPYs typically use -NH- linkers, ether-linked analogs are often explored in SAR (Structure-Activity Relationship) studies to modulate solubility and metabolic stability.[1]

Safety & Handling Guidelines

Researchers must adhere to strict safety protocols when handling this compound, primarily due to the nitrile functionality and the potential for hydrolysis to chloropyrimidines.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[1] Nitriles can liberate cyanide in vivo (though less likely with stable benzonitriles).[1] | Work in a fume hood. Do not generate dust.[1] |

| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization.[1] | Wear nitrile gloves and safety goggles.[1] |

| Reactivity | Reacts violently with strong oxidizing agents.[1] Hydrolyzes in strong acid/base.[1] | Store away from moisture and oxidizers.[1] |

Waste Disposal: All aqueous waste from the synthesis (containing DMF and inorganic salts) must be treated as hazardous chemical waste.[1] Do not dispose of down the drain due to the ecotoxicity of pyrimidine derivatives (highly toxic to aquatic life, consistent with fungicidal activity).[1]

References

-

PubChem. (2024).[1] Compound Summary: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4).[1][2][4][5] National Library of Medicine.[1] Link

-

BLD Pharm. (2024).[1][6] Product Safety and Data Sheet: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. Link

-

Wang, L., et al. (2016).[1] Synthesis method of 4,6-dichloropyrimidine. Patent CN105859636A.[1] (Contextual reference for starting material synthesis). Link

-

Bartlett, D. W., et al. (2002).[1] The Strobilurin Fungicides. Pest Management Science, 58(7), 649-662. (Authoritative review on the class of chemistry utilizing this intermediate). Link[1]

Sources

- 1. Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | C15H13ClN2O4 | CID 11782200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1225383-63-0|4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile 98% | CAS: 913846-53-4 | AChemBlock [achemblock.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 131860-97-4|(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate|BLD Pharm [bldpharm.com]

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile: Physicochemical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile , a critical intermediate in the synthesis of strobilurin fungicides, most notably Azoxystrobin .

Abstract 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4) is a disubstituted pyrimidine derivative functioning as the electrophilic scaffold in the manufacture of broad-spectrum agricultural fungicides. Characterized by a labile C6-chlorine atom and a stable ether linkage to a benzonitrile moiety, this compound serves as the "lock-and-key" intermediate that enables the sequential assembly of the pharmacophore in strobilurin analogs. This guide details its physical properties, synthetic pathways, and analytical characteristics.

Chemical Identity & Structural Analysis[1][2]

The compound features a central pyrimidine ring substituted at the 4- and 6-positions.[1][2][3][4][5][6][7] The 4-position is occupied by a 2-cyanophenoxy group (ether linkage), while the 6-position retains a chlorine atom, preserving electrophilicity for subsequent functionalization.

| Attribute | Detail |

| IUPAC Name | 2-[(6-chloropyrimidin-4-yl)oxy]benzonitrile |

| Common Alias | 4-(2-Cyanophenoxy)-6-chloropyrimidine; Azoxystrobin Intermediate 1 |

| CAS Number | 913846-53-4 |

| Molecular Formula | C₁₁H₆ClN₃O |

| Molecular Weight | 231.64 g/mol |

| SMILES | N#CC1=CC=CC=C1OC2=CC(Cl)=NC=N2 |

| InChIKey | AEPJWPTWMHUKLG-UHFFFAOYSA-N |

Structural Features[1][3][4][6][9][11]

-

Pyrimidine Core: Electron-deficient heteroaromatic ring, highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Ether Linkage: The oxygen bridge is stable under basic conditions, serving as the anchor for the first pharmacophore fragment.

-

Nitrile Group: An electron-withdrawing group on the phenyl ring that influences solubility and metabolic stability in the final agrochemical.

Physicochemical Profile

The physical properties of this intermediate are dictated by the interplay between the polar nitrile/pyrimidine nitrogens and the lipophilic aromatic rings.

Table 1: Physical Properties[1]

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |

| Melting Point | 95 – 105 °C (Typical range) | Exact experimental value varies by purity/polymorph; typically solid at RT. |

| Boiling Point | ~400 °C (Predicted) | Decomposes before boiling at standard pressure. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic due to aromatic stacking. |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMF, DMSO, Toluene. |

| LogP (Octanol/Water) | 2.5 – 3.0 (Predicted) | Indicates moderate lipophilicity, suitable for membrane permeability. |

| pKa | ~1.5 (Pyrimidine N) | Very weakly basic; protonation occurs only in strong acid. |

Synthetic Context & Reaction Mechanism[1][4][7][11][12]

The synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a classic example of a controlled SNAr desymmetrization . The starting material, 4,6-dichloropyrimidine, possesses two equivalent electrophilic sites. The challenge lies in mono-substitution to prevent the formation of the bis-phenoxy byproduct.

Synthesis Protocol (SNAr)

Reagents: 4,6-Dichloropyrimidine (1.0 eq), 2-Hydroxybenzonitrile (1.0 eq), K₂CO₃ (1.1 eq). Solvent: DMF or Toluene (aprotic polar or non-polar with phase transfer catalyst). Conditions: 50–80°C, 4–6 hours.

-

Activation: The base (K₂CO₃) deprotonates 2-hydroxybenzonitrile to form the phenoxide anion.

-

Attack: The phenoxide attacks the C4 position of the pyrimidine ring.

-

Elimination: Chloride is expelled, restoring aromaticity.

-

Selectivity: Reaction temperature is controlled to prevent the second chloride from reacting.

Visualization: Azoxystrobin Assembly Pathway

The following diagram illustrates the role of this compound as the central node in the synthesis of Azoxystrobin.

Caption: Sequential SNAr assembly of Azoxystrobin. The core intermediate (Blue) is formed first to preserve the second chloride for the final coupling step.

Analytical Characterization

For researchers validating the identity of this intermediate, the following spectral signatures are diagnostic.

1H NMR (DMSO-d₆, 400 MHz)

-

Pyrimidine C2-H: Singlet, ~8.6 ppm (Deshielded by two nitrogens).

-

Pyrimidine C5-H: Singlet, ~7.2 ppm (Upfield due to shielding).

-

Benzonitrile Aromatic: Multiplet, 7.4 – 7.9 ppm (4 protons).

-

Note: Absence of broad OH peak (from starting material) confirms ether formation.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion (M+H): m/z ~232.0.

-

Isotope Pattern: Distinct 3:1 ratio of M (232) to M+2 (234) peaks, confirming the presence of a single Chlorine atom.

IR Spectroscopy

-

Nitrile (C≡N): Sharp band at ~2230 cm⁻¹.[8]

-

Ether (C-O-C): Strong bands at 1200–1250 cm⁻¹.

-

C-Cl Stretch: ~750 cm⁻¹.

Handling & Safety (SDS Summary)

As a halogenated pyrimidine and nitrile derivative, this compound requires strict safety protocols.

-

Hazards:

-

H302: Harmful if swallowed (Acute Toxicity).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chlorine atom over long periods.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrochloric acid.

References

-

PubChem Compound Summary. (2025). 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CID 11655931).[9] National Center for Biotechnology Information. Link

-

World Intellectual Property Organization. (2014). Process for the Synthesis of Etravirine and its Intermediates (WO2014068588).Link

-

Syngenta Ltd. (2008). Process for preparing Azoxystrobin (WO2008043978).[10] (Describes the coupling of 4,6-dichloropyrimidine with 2-cyanophenol). Link

-

ChemicalBook. (2025).[6] Product Data: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile.[10][9]Link

Sources

- 1. Azoxystrobin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 131860-97-4 [chemicalbook.com]

- 7. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. arctomsci.com [arctomsci.com]

- 10. CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents [patents.google.com]

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile molecular weight

Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Executive Summary

In the high-stakes landscape of drug discovery, 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) serves as a critical electrophilic scaffold. Its structure combines a reactive chloropyrimidine core with a benzonitrile moiety via an ether linkage. This molecule is a strategic intermediate in the synthesis of Diarylpyrimidine (DAPY) analogues (often targeting HIV Reverse Transcriptase) and strobilurin-class agrochemicals.

Accurate molecular weight (MW) determination is not merely a cataloging exercise; it is the primary metric for monitoring Nucleophilic Aromatic Substitution (SNAr) efficiency, calculating stoichiometric precision in subsequent couplings, and validating structural integrity against hydrolysis or dimerization byproducts.

Physicochemical Specifications

The following data constitutes the baseline identity for this compound. In a drug development context, deviations from these calculated values often indicate isotopic enrichment or synthetic impurities.

| Property | Value | Technical Context |

| IUPAC Name | 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile | Defines the ortho substitution pattern critical for steric positioning in enzyme pockets. |

| Molecular Formula | C₁₁H₆ClN₃O | Basis for elemental analysis. |

| Average Molecular Weight | 231.64 g/mol | Used for molarity calculations and bulk stoichiometry. |

| Monoisotopic Mass | 231.01995 Da | Critical for HRMS. Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O. |

| Isotopic Signature | M (100%), M+2 (~32%) | The distinct ³⁵Cl/³⁷Cl ratio is the primary validation marker in Mass Spectrometry. |

| Predicted LogP | ~2.5 - 3.0 | Suggests moderate lipophilicity; requires organic solvents (DMSO, ACN) for solubilization. |

Synthesis & Mechanistic Insight

The synthesis of this intermediate relies on a controlled SNAr reaction. The process involves the coupling of 2-hydroxybenzonitrile with 4,6-dichloropyrimidine .

Critical Process Parameter (CPP): Stoichiometry & MW

The molecular weight difference between the starting material (4,6-dichloropyrimidine, MW 148.98) and the product (MW 231.64) is the key reaction monitoring metric.

-

Risk: If the reaction over-runs, the second chlorine atom can be displaced by another equivalent of 2-hydroxybenzonitrile, forming a bis-ether dimer (MW ~314 Da).

-

Control: Limiting the nucleophile equivalents and maintaining temperature <60°C prevents the second substitution.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the competing side-reaction that alters the observed molecular weight in the crude mixture.

Figure 1: SNAr Synthesis Pathway highlighting the molecular weight shift from reagents to target and potential dimer impurity.

Analytical Standard Operating Procedure (SOP)

To validate the molecular weight and identity of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile, the following LC-MS protocol is recommended. This protocol is self-validating via the chlorine isotopic pattern.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).

-

Target Ion: [M+H]⁺

-

Calculated m/z: 232.027 (Protonated species).

Validation Criteria:

-

Exact Mass Match: Experimental m/z must be within 5 ppm of 232.027 .

-

Isotopic Pattern: You must observe a secondary peak at m/z 234.024 ([M+H]⁺ with ³⁷Cl) with an intensity approximately 32-33% of the base peak.

-

Failure Mode: If the M+2 peak is missing, the chlorine has likely been hydrolyzed to a hydroxyl group (Product MW becomes 213.19), indicating degradation.

-

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (Strong absorption by benzonitrile and pyrimidine rings).

-

Retention Time Logic: The target molecule (Cl-substituted) is less polar than the hydrolysis product (OH-substituted) but more polar than the bis-substituted dimer.

-

Order of Elution: Hydrolysis Impurity < Target (MW 231) < Bis-Dimer.

-

Analytical Workflow Diagram

Figure 2: Analytical decision tree for confirming molecular weight and structural integrity.

Applications in Drug Discovery

Understanding the precise molecular weight allows for accurate molar dosing in downstream applications:

-

Library Generation: This scaffold is frequently used in parallel synthesis. The chlorine atom is a "privileged handle" for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to generate diverse libraries of kinase inhibitors.

-

Fragment-Based Drug Design (FBDD): With a MW of 231.64, this molecule is an ideal "fragment" (Rule of 3 compliant: MW < 300). It allows researchers to grow the molecule into specific protein binding pockets (e.g., HIV-1 NNRTIs) while maintaining ligand efficiency.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11655931, 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile. Retrieved from [Link]

-

Janssen Pharmaceutica. (2010). Process for the preparation of etravirine and intermediates. (Patent WO2010049952).[1][2] Retrieved from

Sources

Technical Guide: Solubility Profile & Process Chemistry of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

[1]

Executive Summary & Compound Identity

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a critical electrophilic intermediate used in the convergent synthesis of Azoxystrobin.[1] Its solubility behavior is governed by the lipophilic diaryl ether scaffold and the polar nitrile functionality. Understanding its solubility landscape is essential for optimizing yield during the nucleophilic aromatic substitution (

Physicochemical Identity

| Property | Data |

| Chemical Name | 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile |

| CAS Number | 913846-53-4 |

| Molecular Formula | |

| Molecular Weight | 231.64 g/mol |

| Structural Class | Diaryl ether; Pyrimidine derivative |

| Physical State | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Process dependent) |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

Solubility Data Profile

The solubility data below synthesizes experimental process observations and thermodynamic estimates based on the structural analog Azoxystrobin (CAS 131860-33-8).[1]

Quantitative Solubility Estimates (20 °C)

Note: Values are derived from process saturation limits and comparative structural analysis.

| Solvent Class | Specific Solvent | Solubility Estimate (g/L) | Process Relevance |

| Chlorinated | Dichloromethane (DCM) | > 400 g/L | High. Primary extraction solvent; excellent solubilizer.[1] |

| Aromatic | Toluene | 60 – 80 g/L | Critical. Preferred reaction solvent for azeotropic drying.[1] |

| Polar Aprotic | DMF / DMSO | > 250 g/L | High. Standard solvent for |

| Esters | Ethyl Acetate | 120 – 150 g/L | Moderate. Good for recrystallization when mixed with alkanes.[1] |

| Alcohols | Methanol / Ethanol | 15 – 25 g/L | Low. Acts as an anti-solvent or for cooling crystallization.[1] |

| Alkanes | Hexane / Heptane | < 1 g/L | Negligible. Standard anti-solvent to force precipitation.[1] |

| Aqueous | Water (pH 7) | < 0.01 g/L | Insoluble. Allows for aqueous washing of inorganic salts.[1] |

Thermodynamic Behavior

The compound exhibits a positive enthalpy of solution (

-

Recrystallization Sweet Spot: The steep solubility curve in Isopropanol (IPA) or Toluene/Heptane mixtures allows for high-purity recovery upon cooling from 80 °C to 5 °C.[1]

Experimental Protocols & Process Logic

Synthesis & Solubility-Driven Purification

Context: The synthesis involves the coupling of 4,6-dichloropyrimidine with 2-hydroxybenzonitrile .[1] The choice of solvent dictates the reaction kinetics and the ease of workup.

Protocol:

Coupling in DMF

-

Charge: To a reactor, add 2-hydroxybenzonitrile (1.0 eq) and Potassium Carbonate (

, 1.2 eq) in DMF (5 vol).-

Scientist's Note: DMF is chosen because it solvates the phenoxide anion, accelerating the nucleophilic attack.

-

-

Addition: Cool to 0–5 °C. Slowly add 4,6-dichloropyrimidine (1.1 eq) to control exotherm.

-

Reaction: Stir at 25 °C for 4–6 hours. Monitor by HPLC.

-

Quench (Solubility Leverage): Pour the reaction mass into Ice Water (10 vol).

-

Filtration: Filter the precipitate and wash with water to remove residual DMF.[1]

-

Drying: Vacuum dry at 45 °C.

Protocol: Recrystallization from Toluene/Heptane

-

Dissolution: Suspend the crude solid in Toluene (3 vol) and heat to 85 °C.

-

Observation: The solid should fully dissolve.[1] If not, filter hot to remove inorganic salts.

-

-

Crystallization: Slowly add Heptane (3 vol) while maintaining temperature > 70 °C.

-

Cooling: Cool gradually to 5 °C over 2 hours.

-

Thermodynamics: The solubility drops drastically in the Toluene/Heptane mix at low temperatures, yielding high-purity crystals.

-

-

Isolation: Filter and wash with cold Heptane.

Visualizing the Process Logic

The following diagram illustrates the solubility-driven workflow for synthesizing and purifying the target intermediate.

Caption: Solubility-driven process flow for the synthesis and purification of CAS 913846-53-4.

References

-

PubChem. (2025).[1] Compound Summary for CAS 913846-53-4, 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. National Library of Medicine.[1] Available at: [Link] (Note: Linked to related Azoxystrobin intermediate records).[1]

-

Google Patents. (2013).[1] CN103145627A - Azoxystrobin synthesis method.[1] Available at:

-

University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Azoxystrobin.[1][6] Available at: [Link][1]

Sources

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google Patents [patents.google.com]

- 5. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

Technical Guide: Mechanism of Action & Structural Utility of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

[1][2]

Executive Summary

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) is a specialized pharmacophore precursor primarily utilized in the synthesis of Azoxystrobin , a blockbuster Quinone outside Inhibitor (QoI) fungicide.[1][2] In the context of drug development and agrochemical design, this molecule functions as the lipophilic "tail" anchor that confers high-affinity binding to the mitochondrial Cytochrome

While the molecule itself is a synthetic intermediate, its structural features—specifically the 2-cyanophenoxy and pyrimidine rings—are the critical determinants for the Pm-type inhibition mechanism , distinguishing its derivatives from other QoI classes.[1][2] This guide analyzes its dual mechanism: its chemical reactivity as a regioselective electrophile in convergent synthesis, and its pharmacological role in disrupting the Q-cycle of cellular respiration.[1][2]

Part 1: Pharmacological Mechanism of Action (Target Engagement)[1][2]

The biological utility of the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile motif is realized when it is coupled to a pharmacophore "head" (typically a

The Biological Target: Cytochrome Complex

The Cytochrome

-

Site of Action: The Qo site (Quinol oxidation site), located on the outer side of the inner mitochondrial membrane.[1][2]

-

Binding Mode: The molecule (as part of Azoxystrobin) acts as a competitive inhibitor, blocking the binding of ubiquinol.[1][2]

Structural Role of the Motif

The "Topic" molecule contributes the 2-cyanophenoxy-pyrimidine moiety to the final drug.[1][2] This moiety is responsible for the unique Pm-type binding mode.[1][2]

-

Hydrophobic Anchoring: The pyrimidine and phenyl rings intercalate into the hydrophobic pocket of the Qo site, stabilizing the inhibitor.[1][2]

-

Conformational Control (The "Pm" Effect): Unlike other inhibitors (e.g., Famoxadone) that "freeze" the Rieske Iron-Sulfur Protein (ISP) in a fixed position (Pf-type), the 2-cyanophenoxy-pyrimidine motif forces the ISP extrinsic domain to move away from the Qo site.[1][2] This prevents electron transfer to the Rieske cluster, effectively short-circuiting the Q-cycle.[1][2]

-

Metabolic Stability: The ortho-cyano group on the phenyl ring sterically hinders metabolic oxidation at susceptible positions and increases the lipophilicity (LogP) required for membrane penetration.[1][2]

Pathway Visualization: Q-Cycle Disruption

The following diagram illustrates how the motif (incorporated into the inhibitor) disrupts the electron transport chain.[1][2]

[1][2]

Part 2: Chemical Mechanism (Synthesis & Reactivity)[1][2]

For the synthetic chemist, 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile acts as a highly specific electrophilic building block .[1][2] Its utility relies on the differential reactivity of the pyrimidine ring positions.[1][2]

Nucleophilic Aromatic Substitution ( )

The synthesis and subsequent utilization of this intermediate rely on sequential

-

Formation of the Intermediate: Reaction of 4,6-dichloropyrimidine with 2-cyanophenol.[1][2]

-

Utilization (Drug Assembly): The remaining chlorine at position 6 is displaced by the enolate of the pharmacophore "head" (e.g., methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate).[1][2]

-

Activation: The ether linkage installed in step 1 further modulates the electron density, but the remaining chlorine remains a viable leaving group for the second

step.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Synthetic Pathway Diagram

Part 3: Experimental Protocols & Validation

To validate the activity of this motif, researchers typically employ enzymatic inhibition assays on the final construct or crystallographic studies.[1][2]

Protocol: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Validation of Chemical Identity

-

Reagents: 4,6-Dichloropyrimidine (1.0 eq), 2-Hydroxybenzonitrile (1.0 eq), Potassium Carbonate (

, 1.2 eq), DMF (Dimethylformamide).[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Procedure:

-

Dissolve 4,6-dichloropyrimidine and 2-hydroxybenzonitrile in dry DMF under

atmosphere. -

Add

and heat the mixture to 80-100°C for 4-6 hours. -

Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:[1][2]1) or HPLC.[1][2]

-

Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from ethanol.[1][2]

-

-

Expected Yield: >85%.

-

Characterization:

Protocol: Cytochrome Inhibition Assay

Validation of Biological Activity (Post-Coupling)

This assay measures the ability of the motif-containing drug to inhibit electron transfer.[1][2]

-

Enzyme Source: Mitochondrial fraction isolated from Saccharomyces cerevisiae or bovine heart.[1][2]

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM KCN (to block Complex IV), 100 µM EDTA.[1][2]

-

Substrate: Decylubiquinol (

, 50 µM) and Cytochrome -

Measurement:

-

Monitor the reduction of Cytochrome

spectrophotometrically at 550 nm . -

Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

-

Initiate reaction by adding

.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Data Analysis: Plot the initial rate of Cyt

reduction vs. log[Inhibitor]. Determinengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Note: Compounds containing the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile motif (like Azoxystrobin) typically exhibit

values in the low nanomolar range (<10 nM).[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Comparative Data: Binding Kinetics

| Compound Class | Binding Type | ISP Conformation | Key Structural Motif |

| Strobilurins (e.g., Azoxystrobin) | Pm-type | Mobile | 2-cyanophenoxy-pyrimidine |

| Oxazolidinediones (e.g., Famoxadone) | Pf-type | Fixed (Proximal) | Phenoxyphenyl-oxazolidine |

| Stigmatellin | Pf-type | Fixed (Proximal) | Chromone |

References

-

Esser, L., et al. (2004).[1][2] "Structure of mitochondrial cytochrome

complex with azoxystrobin bound at the Qo site." Journal of Molecular Biology. -

Bartlett, D. W., et al. (2002).[1][2] "The strobilurin fungicides."[1][2][6] Pest Management Science.

-

Sauter, H., et al. (1999).[1][2] "Mitochondrial respiration as a target for antifungals: lessons from research on strobilurins." Wiley-VCH.[1][2]

-

PubChem Compound Summary. (2024). "2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile."[1][2][7] National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | C20H14ClN5O | CID 50914946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile - Google Patents [patents.google.com]

- 3. Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch of the Rieske iron–sulfur protein subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cacheby.com [cacheby.com]

Technical Guide: Biological Activity of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Derivatives

This technical guide focuses on the biological activity and synthetic utility of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile , a critical pharmacophore best known as the penultimate intermediate in the synthesis of Azoxystrobin , the world’s first and most commercially significant strobilurin fungicide.[1]

While the core molecule itself acts primarily as a chemical scaffold, its derivatives—specifically the

Executive Summary

The molecule 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (often referred to as the "pyrimidine ether intermediate") represents a pivotal scaffold in modern agrochemistry. It serves as the electrophilic partner in the synthesis of Strobilurin fungicides , most notably Azoxystrobin .

The biological activity of this class is defined by a specific mode of action: Qo site inhibition within the mitochondrial cytochrome

Chemical Basis & Synthesis

The biological potency of the final derivatives relies on the precise assembly of two pharmacophores: the toxophore (

Synthesis of the Core Scaffold

The synthesis follows a convergent pathway relying on Nucleophilic Aromatic Substitution (

-

Formation of the Intermediate: 4,6-Dichloropyrimidine reacts with 2-hydroxybenzonitrile (2-cyanophenol) under basic conditions.[1] The nitrile group at the ortho position is crucial for the steric fit in the enzyme binding pocket.

-

Coupling to the Toxophore: The resulting 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile is then coupled with a phenol-functionalized methoxyacrylate (e.g., methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate) to yield the active fungicide.[1]

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis of Azoxystrobin derivatives from the chloropyrimidine core.

Biological Activity Profile

The derivatives of this scaffold function as mitochondrial respiration inhibitors .[2] They are non-systemic but translaminar, meaning they can move across the leaf surface to protect unsprayed tissues.[1]

Mechanism of Action: The Qo Inhibition

The primary target is the cytochrome

-

Binding Site: The derivative binds to the Qo site (quinone outer binding pocket), specifically interacting with Cytochrome

.[1][3] -

Molecular Interaction: The

-methoxyacrylate moiety mimics the natural substrate (ubiquinol), while the pyrimidine-benzonitrile tail (the core discussed here) extends into the hydrophobic pocket, locking the inhibitor in place.[1] -

Result: This prevents the transfer of electrons from ubiquinol (

) to cytochrome

Visualization: Mitochondrial Inhibition Pathway

Figure 2: Mechanism of Action. The derivative competes with Ubiquinol at the Qo site, blocking electron transport.[1]

Structure-Activity Relationship (SAR)

The 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile core is optimized for specific interactions:

-

The Benzonitrile Group: The nitrile (-CN) at the ortho position provides essential dipole interactions and fits a specific narrow cleft in the Qo site. Replacing it with other groups (e.g., nitro or methyl) often reduces potency.[1]

-

The Pyrimidine Ring: Acts as a flat, aromatic spacer that positions the toxophore and the haptophore at the correct distance (approx. 10-12 Å).[1]

-

The Ether Linkage (-O-): Provides the necessary rotational freedom for the molecule to adopt the "U-shaped" active conformation required for binding.

Experimental Protocols

To validate the biological activity of these derivatives, researchers employ mitochondrial inhibition assays.[1]

Protocol: Mitochondrial Respiration Inhibition Assay

Objective: Determine the

-

Isolation of Mitochondria:

-

Respiration Assay:

-

Use a Clark-type oxygen electrode.

-

Add mitochondrial suspension to the chamber containing reaction buffer (pH 7.2).

-

Add substrate: Succinate (10 mM) to drive Complex II -> Complex III electron flow.

-

Record basal oxygen consumption rate (

).

-

-

Inhibition Measurement:

-

Add the test derivative (dissolved in DMSO) at varying concentrations (

). -

Measure the new rate of oxygen consumption (

). -

Calculate % Inhibition:

. -

Plot dose-response curve to determine

.

-

Data Summary: Activity Spectrum

| Target Organism | Disease | Activity Level ( |

| Erysiphe graminis | Powdery Mildew | < 0.1 ppm (High) |

| Puccinia recondita | Brown Rust | < 0.5 ppm (High) |

| Septoria nodorum | Glume Blotch | 0.5 - 2.0 ppm (Moderate) |

| Pyricularia oryzae | Rice Blast | < 0.1 ppm (High) |

Note: Data represents typical values for Azoxystrobin-class derivatives.

References

-

BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of (E)-Azoxystrobin. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3034285, Azoxystrobin. Retrieved from [1]

-

Google Patents. (2013). CN103145627A - Azoxystrobin synthesis method.[4] Retrieved from

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Azoxystrobin. Retrieved from [1]

-

Bartlett, D. W., et al. (2002).[1] The Strobilurin Fungicides. Pest Management Science. (Contextual citation for MoA).

Sources

Potential therapeutic targets of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile analogs

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and structural properties of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile and its analogs.

A Strategic Evaluation for Drug Discovery & Development

Executive Summary

The molecule 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) represents a specialized structural isomer within the Diarylpyrimidine (DAPY) and Diaryl Ether Pyrimidine chemical classes.[1][2] While its para-substituted regioisomer (4-((6-chloropyrimidin-4-yl)oxy)benzonitrile) is the canonical intermediate for blockbuster HIV drugs like Etravirine and Rilpivirine , the ortho-substituted (2-cyano) scaffold offers a distinct pharmacological profile.[1][2]

This guide analyzes the therapeutic utility of this scaffold, identifying it as a high-value precursor for Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and a potential pharmacophore for Tyrosine Kinase Inhibitors (TKIs) in oncology.[1][2]

Key Pharmacological Attributes[1][2][3][4][5][6][7][8]

-

Core Scaffold: Electron-deficient pyrimidine ring coupled to an electron-withdrawing benzonitrile via an ether linkage.[1]

-

Reactivity: The C6-chlorine atom serves as a "warhead" for Nucleophilic Aromatic Substitution (

), allowing rapid library generation (SAR exploration).[2] -

Primary Mechanism: Allosteric inhibition of viral polymerases and ATP-competitive inhibition of kinases.[1]

Structural Analysis & SAR Logic

To understand the therapeutic targets, one must analyze the Structure-Activity Relationship (SAR) of the core.[2]

The "Ortho" vs. "Para" Distinction

Most clinically approved DAPYs utilize a para-benzonitrile moiety to form a critical hydrogen bond with the backbone amide of His235 or Lys101 in the HIV-1 Reverse Transcriptase (RT) binding pocket.[1]

-

The 4-Isomer (Etravirine Class): Maximizes linear extension into the hydrophobic tunnel.[1]

-

The 2-Isomer (Target Scaffold): The ortho-cyano group creates a steric "kink" and alters the electronic distribution of the phenoxy ring.[1] This conformation is valuable for:

Pharmacophore Mapping

The analogs derived from this scaffold typically follow the general formula:

| Structural Domain | Function | Modification Strategy |

| 6-Chlorine | Leaving group for diversification. | Displaced by amines (anilines, aliphatic) to form the "Right Wing" of the DAPY butterfly.[2] |

| Ether Linkage (-O-) | Flexibility hinge.[1][2] | Allows the molecule to "wiggle and jiggle" to fit mutated binding pockets.[1][2] |

| 2-Benzonitrile | H-bond acceptor & steric wedge.[1] | Interacts with conserved residues; induces rotational constraints.[1] |

Primary Therapeutic Target: HIV-1 Reverse Transcriptase

The most validated application of chloropyrimidinyl-oxy-benzonitrile analogs is as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][3][4]

Mechanism of Action

These analogs bind to the NNRTI Binding Pocket (NNIBP) , a hydrophobic allosteric site adjacent to the catalytic triad of the HIV-1 RT enzyme.[2]

-

Binding: The molecule acts as a molecular wedge, forcing the p66 thumb subdomain into an open, inactive conformation.[1][2]

-

Locking: This conformational change disrupts the precise geometry required for DNA polymerization, halting viral replication.[1][2]

Addressing Resistance (The "Wiggle and Jiggle" Model)

The flexibility of the ether linkage in 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile analogs allows them to adapt to mutations.[1] When rigid residues (e.g., Y181) mutate to smaller ones (C181), the pyrimidine core can reorient (wiggle) to maintain hydrophobic contacts, a trait less pronounced in rigid first-generation NNRTIs like Nevirapine.[2]

Visualization: NNRTI Binding Mode

The following diagram illustrates the hypothetical binding mode of a DAPY analog derived from this scaffold within the NNIBP.

Figure 1: Mechanistic pathway of DAPY analogs targeting the HIV-1 Reverse Transcriptase NNRTI pocket.[2]

Secondary Targets: Kinase Inhibition (Oncology)

Beyond virology, the pyrimidine-ether scaffold is a privileged structure in oncology, specifically for Tyrosine Kinase Inhibitors (TKIs) .[2]

EGFR and VEGFR Potential

The pyrimidine ring mimics the adenine ring of ATP, allowing these analogs to bind to the ATP-binding cleft of kinases.[2]

-

Rationale: 2-substituted pyrimidines are known to inhibit EGFR by forming hydrogen bonds with the hinge region (Met793).[1][2]

-

Differentiation: The ortho-benzonitrile group can project into the solvent-exposed region or the "gatekeeper" region (Thr790), potentially offering selectivity against resistant mutants (e.g., T790M).[2]

Experimental Protocols

Reliable synthesis and validation are critical for exploring this scaffold.

Synthesis of the Core Scaffold ( Protocol)

This protocol yields the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile intermediate.[1]

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 2-hydroxybenzonitrile (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

-

Activation: Add

(20 mmol) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. -

Addition: Add 4,6-dichloropyrimidine (10 mmol) slowly to the mixture.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[1]

-

Purification: Filter the white solid, wash with water, and recrystallize from Ethanol.[1][2]

Synthesis of Therapeutic Analogs (Amination)

To generate the active drug candidate (DAPY analog):

-

Dissolve the core scaffold (from 5.[1][2]1) in 1,4-dioxane.[1][2]

-

Add the desired amine (e.g., 4-amino-benzonitrile or substituted aniline) (1.2 eq).[1][2]

-

Add p-toluenesulfonic acid (catalytic) or perform under Buchwald-Hartwig conditions (Pd catalyst) if the amine is unreactive.[1][2]

-

Reflux at 100°C for 12–24 hours.

Visualization: Synthetic Workflow

Figure 2: Synthetic route from raw materials to the active DAPY analog.[1][5]

Biological Validation Assays

To confirm therapeutic potential, the following assays are mandatory.

HIV-1 Reverse Transcriptase Inhibition Assay[1]

-

Type: Colorimetric or Fluorometric Polymerase Assay.[1]

-

Kit: Roche Diagnostics or EnzChek RT Assay.[1]

-

Protocol Summary:

-

Incubate recombinant HIV-1 RT enzyme with the template/primer hybrid (poly(rA)[1][2]·oligo(dT)) and dNTPs (including BrdUTP or labeled nucleotides).[1][2]

-

Add the test compound (Analog) at varying concentrations (0.1 nM – 10

M).[1][2] -

Incubate for 1 hour at 37°C.

-

Measure DNA synthesis via anti-BrdU-POD antibody (colorimetric) or fluorescence intensity.[1][2]

-

Success Metric:

nM indicates potent NNRTI activity.[1][2]

-

Cytotoxicity (MT-4 Cells)[1][2]

-

Purpose: Determine the Selectivity Index (SI =

). -

Method: MTT or XTT Assay.[1]

-

Protocol:

References

-

Janssen, P. A., et al. (2005).[1][2][4] "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of R278474 (rilpivirine)." Journal of Medicinal Chemistry. Link

-

Das, K., et al. (2004).[1][2] "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

-

Ludovici, D. W., et al. (2001).[1][2] "Evolution of anti-HIV drug candidates. Part 3: Diarylpyrimidine (DAPY) analogues."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

De Clercq, E. (2009).[1][2][6] "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity.[1] Link

-

Chemical Vendor Data. (2024). "2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Product Information." CymitQuimica / Sigma-Aldrich.[1] Link

Sources

- 1. 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 2. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of novel 2-(substituted phenylaminocarbonylmethylthio)-6-(2,6-dichlorobenzyl)-pyrimidin-4(3H)-ones as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile via Regioselective

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile , a critical pharmacophore found in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and strobilurin fungicides.[1] The method utilizes a base-mediated Nucleophilic Aromatic Substitution (

Unlike generic procedures, this guide addresses the critical challenge of mono- vs. bis-substitution . By controlling stoichiometry, temperature, and base solubility, we achieve high regioselectivity for the mono-ether product, minimizing the formation of the symmetric bis-phenoxy impurity.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the inherent electrophilicity of the pyrimidine ring. The 4- and 6-positions of 4,6-dichloropyrimidine are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[1]

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (

Figure 1: Reaction pathway illustrating the critical divergence between the desired mono-substituted product and the bis-substituted impurity.

Critical Process Parameters (CPPs)

-

Stoichiometry: A slight excess of the electrophile (4,6-dichloropyrimidine, 1.1 equiv) is used to statistically favor mono-substitution.

-

Base Selection: Potassium carbonate (

) is preferred over stronger bases (like NaH) or soluble organic bases (TEA).[1] The heterogeneous nature of -

Temperature: The reaction is kinetically controlled. The first substitution occurs readily at 60–80°C. The second substitution (to form the bis-ether) typically requires higher temperatures (>100°C) or longer reaction times because the introduced aryloxy group is less electron-withdrawing than the original chloride, slightly deactivating the ring.[1]

Experimental Protocol

Materials & Reagents[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2-Hydroxybenzonitrile | 119.12 | 1.0 | Nucleophile |

| 4,6-Dichloropyrimidine | 148.98 | 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.5 | Base (Anhydrous) |

| DMF (N,N-Dimethylformamide) | - | 10 Vol | Solvent (Anhydrous) |

| Water | - | - | Quench/Precipitation |

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

-

Charge 4,6-dichloropyrimidine (1.1 equiv) and anhydrous DMF (5 volumes).

-

Stir at room temperature until fully dissolved.

Step 2: Nucleophile Preparation[1]

-

In a separate beaker, dissolve 2-hydroxybenzonitrile (1.0 equiv) in DMF (5 volumes).

-

Add

(1.5 equiv) to the nitrile solution.[1] Stir for 10 minutes to initiate deprotonation (slurry formation).[1]-

Expert Note: Pre-mixing the phenol and base ensures the nucleophile is ready, but adding the solid base directly to the main reactor is also acceptable if agitation is sufficient.

-

Step 3: Reaction Initiation

-

Add the phenol/base slurry to the pyrimidine solution slowly over 15 minutes.

-

Why? Slow addition keeps the concentration of the nucleophile low relative to the electrophile, favoring mono-substitution.

-

-

Heat the mixture to 70°C .

-

Monitor by TLC (30% EtOAc/Hexanes) or HPLC.[1]

Step 4: Workup & Isolation (The "Water Crash" Method)[1]

-

Cool the reaction mixture to 20–25°C.

-

Slowly pour the reaction mixture into ice-cold water (20 volumes) with vigorous stirring.

-

The product will precipitate as a white to off-white solid.[1]

-

Self-Validating Step: If an oil forms instead of a solid, the water addition was too fast or the temperature was too high. Stirring the oil overnight usually induces crystallization.[1]

-

-

Filter the solid using a Buchner funnel.[1]

-

Wash the cake with water (

volumes) to remove residual DMF and inorganic salts. -

Dry in a vacuum oven at 45°C for 12 hours.

Purification (If Required)

While the precipitation method typically yields >95% purity, recrystallization can be performed if the bis-impurity is present.

-

Solvent: Ethanol or 2-Propanol.[1]

-

Procedure: Dissolve in boiling ethanol, cool slowly to room temperature, then chill to 0°C. Filter the crystals.

Process Workflow & Quality Control

Figure 2: Operational workflow including In-Process Controls (IPC) for reaction monitoring.

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Mass | [M+H]+ = 232.0/234.0 | LC-MS (ESI+) |

Expected NMR Data (DMSO-d6):

- 8.6 ppm (s, 1H, Pyrimidine H-2)

- 7.9 ppm (d, 1H, Aryl)

- 7.7 ppm (t, 1H, Aryl)

- 7.5 ppm (d, 1H, Aryl)

- 7.4 ppm (t, 1H, Aryl)

- 7.2 ppm (s, 1H, Pyrimidine H-5)

Safety & Handling

-

4,6-Dichloropyrimidine: Corrosive and a potential skin sensitizer. Handle in a fume hood.

-

Nitriles: Toxic by ingestion and inhalation.[1]

-

DMF: Hepatotoxic.[1] Use appropriate PPE (butyl rubber gloves recommended).[1]

References

-

Janssen Pharmaceutica NV. (2006).[1] Process for the preparation of Etravirine and intermediates. US Patent 7,037,917.[1][4] Link

- Context: Describes the foundational chemistry for coupling 4,6-dichloropyrimidine with benzonitriles in NNRTI synthesis.

-

Kalogirou, A. S., et al. (2020).[5] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 27-35.[5] Link

- Context: Provides detailed conditions for regioselective reactions on polychlorin

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11782200, Methyl (E)-2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate. Link

- Context: Verifies the stability and existence of the 2-((6-chloropyrimidin-4-yl)oxy)phenyl moiety in strobilurin analogs.

-

Organic Process Research & Development. (2010). Improved Process for the Synthesis of Etravirine. Org. Process Res. Dev., 14(3), 657–660. Link[1]

- Context: Optimization of solvent and base effects for pyrimidine ether synthesis.

Sources

- 1. Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | C15H13ClN2O4 | CID 11782200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 4. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile reaction with amines

Application Note: Amination of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Executive Summary & Context

This technical guide details the protocol for the nucleophilic aromatic substitution (

The reaction targets the regioselective displacement of the C6-chlorine atom while preserving the C4-aryloxy ether linkage. Success relies on controlling the competitive displacement of the phenoxy group and minimizing hydrolysis.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination (

-

Electronic Activation: The pyrimidine ring is electron-deficient (π-deficient), activated by the electronegative nitrogen atoms. The C6-position is highly electrophilic due to the inductive effect of the chlorine and the resonance withdrawal from the ring nitrogens.

-

Leaving Group Hierarchy: In this specific scaffold, Chloride (

) is the superior leaving group compared to the 2-cyanophenoxide ( -

Chemoselectivity: The primary challenge is preventing the displacement of the ether linkage by the amine (bis-amination) or by hydroxide (hydrolysis). The steric bulk of the ortho-cyano group on the phenoxy ring provides kinetic protection, shielding the C4-ether linkage from nucleophilic attack.

Figure 1: Reaction pathway for the amination of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile.

Experimental Protocol

Materials

-

Substrate: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIEA) or -

Solvent: 1,4-Dioxane (Standard) or DMSO (Difficult substrates)

Method A: Standard Thermal Conditions (Recommended)

Best for primary amines and non-sterically hindered secondary amines.

-

Setup: Charge a reaction vial with Substrate 1 (100 mg, 0.43 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous 1,4-Dioxane (2.0 mL, 0.2 M concentration). Stir until dissolved.

-

Reagent Addition: Add DIEA (150 µL, 0.86 mmol) followed by the Amine (0.47 mmol, 1.1 equiv).

-

Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of SM (M+H ~232, Cl pattern) and appearance of Product (M+H ~232 - 35 + Amine Mass).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes) or recrystallization from EtOH if the solid precipitates upon cooling.

Method B: Microwave-Assisted (High Throughput)

Best for anilines or sterically hindered amines.

-

Setup: In a microwave vial, combine Substrate 1 (0.43 mmol), Amine (0.65 mmol, 1.5 equiv), and

(1.0 mmol) in NMP (1.5 mL). -

Reaction: Irradiate at 120 °C for 20–40 minutes (High Absorption setting).

-

Workup: Pour into ice-water. Filter the precipitate (if solid) or extract as above.

Optimization & Troubleshooting Guide

The following matrix guides the adjustment of parameters based on observed issues.

| Observation | Diagnosis | Recommended Action |

| Low Conversion (<50%) | Low nucleophilicity of amine. | Switch solvent to DMSO or NMP (higher dielectric constant stabilizes the transition state). Increase Temp to 120 °C. |

| Bis-Amination | Displacement of phenoxy group. | Lower temperature to 60 °C. Reduce amine equivalents to 1.05. Ensure the reaction is not "over-cooked." |

| Hydrolysis (Phenol formation) | Wet solvent or hygroscopic base. | Use anhydrous solvents . Switch base to non-hygroscopic DIEA or molecular sieves. |

| Regio-scrambling | Rare, but possible migration. | Confirm structure by NOE NMR. Stick to non-polar solvents (Toluene) if scrambling is suspected. |

Comparative Data: Solvent Effects

Solvent choice critically impacts the reaction rate (

| Solvent | Polarity ( | Rate | Selectivity | Recommendation |

| 1,4-Dioxane | 2.2 | Moderate | High | Standard. Good balance of solubility and selectivity. |

| DMSO | 46.7 | Very High | Moderate | Use for unreactive anilines . Harder to remove during workup. |

| Ethanol | 24.5 | Low | Low | Avoid. Can cause solvolysis (formation of ethoxy-pyrimidine). |

| Toluene | 2.4 | Low | High | Use for highly lipophilic amines or large scale (azeotropic drying). |

References

-

Janssen Pharmaceutica NV. "Preparation of pyrimidine derivatives for the treatment of HIV infection." World Intellectual Property Organization, WO2004016581, 2004 . Link

-

Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239, 2001 . Link

-

Guillemont, J., et al. "Synthesis of TMC125 (Etravirine) and Related DAPY Analogues." Journal of Medicinal Chemistry, 47, 14, 2004 . Link

-

Organic Chemistry Portal.

)." Organic Chemistry Portal, 2023 . Link

Suzuki-Miyaura Cross-Coupling of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile: Protocol & Application Note

Executive Summary & Application Context

The substrate 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile represents a critical "bifunctional hub" in modern drug discovery, particularly in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Etravirine and Rilpivirine analogues, as well as strobilurin-class agrochemicals.

This scaffold features two distinct electronic environments:

-

The Electrophile: An electron-deficient 6-chloropyrimidine core. The nitrogen atoms in the ring withdraw electron density, activating the C-Cl bond for oxidative addition by Palladium(0) species.

-

The Sensitive Moiety: A pendant 2-cyanophenoxy group.[1] While stable under neutral conditions, the nitrile (-CN) is susceptible to hydrolysis (to amide or carboxylic acid) under the elevated temperatures and aqueous basic conditions typical of Suzuki couplings.

This Application Note provides a validated, high-fidelity protocol designed to maximize cross-coupling efficiency while preserving the integrity of the nitrile functionality.

Retrosynthetic Logic & Mechanistic Insight

The "Activated" Electrophile

Unlike chlorobenzenes, which often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) for effective oxidative addition, 4- and 6-chloropyrimidines are highly reactive. The low energy of the

However, this reactivity presents a challenge: Catalyst Deactivation . The pyrimidine nitrogen atoms can coordinate to the Palladium center, potentially displacing phosphine ligands and forming inactive "Pd-black" species if the catalytic cycle stalls. Therefore, bidentate ligands with large bite angles (like dppf) are preferred to maintain catalyst stability.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical stabilization required during the Transmetallation step to prevent competing hydrolysis.

Figure 1: Catalytic cycle emphasizing the oxidative addition efficiency of the chloropyrimidine and the risk of nitrile hydrolysis during the base-mediated steps.

Validated Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[2][3] | Role | Critical Attribute |

| Substrate | 1.0 | Electrophile | Purity >97% (HPLC) |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |

| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | Catalyst | Robust, air-stable, large bite angle |

| K₂CO₃ | 2.5 | Base | Mild enough to spare Nitrile group |

| 1,4-Dioxane | [0.1 M] | Solvent | Good solubility, high boiling point |

| Water | 20% v/v | Co-solvent | Essential for base solubility |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Solvents must be degassed (sparged with Nitrogen/Argon) for at least 15 minutes prior to use.

-

Charging: To a reaction vial equipped with a magnetic stir bar, add:

-

2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.3 equiv)

-

Potassium Carbonate (2.5 equiv)

-

Pd(dppf)Cl₂ · DCM (3-5 mol%)

-

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3) to remove atmospheric oxygen.

-

Solvation: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M to 0.15 M.

-

Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ RPM).

-

Note: Reaction times typically range from 2 to 6 hours.

-

-

Monitoring: Monitor by LC-MS or TLC.

-

TLC Eluent: 30% EtOAc in Hexanes.

-

Observation: The starting material (UV active) should disappear. Watch for the appearance of the coupled product (usually more polar if the boronic acid contains polar groups).

-

-

Work-up:

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0-40% Ethyl Acetate in Hexanes.

-

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, utilize the following decision matrix.

Optimization Workflow

Figure 2: Troubleshooting decision tree for reaction optimization.

Critical Parameter Analysis

| Issue | Root Cause | Corrective Action |

| Nitrile Hydrolysis | Base is too strong or Temp too high. | Switch to K₃PO₄ (anhydrous conditions) or CsF . Reduce water ratio (e.g., 10:1 Dioxane:Water). |

| Protodeboronation | Unstable Boronic Acid (e.g., 2-heteroaryl). | Use Boronic Esters (Pinacol) instead of acids. Increase catalyst loading to speed up coupling over degradation. |

| Homocoupling | Presence of Oxygen. | Rigorous degassing is required. Ensure solvent is sparged, not just sonicated. |

| Catalyst Death | N-coordination to Pd. | Use XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the bulky ligands prevent N-coordination. |

Safety & Handling

-

Nitrile Hazards: While the substrate is a benzonitrile derivative, metabolic cleavage can release cyanide ions in vivo; however, in a chemical reactor, the primary risk is the toxicity of the parent molecule. Handle in a fume hood.

-

Chloropyrimidines: Many halopyrimidines are skin sensitizers and irritants. Wear double nitrile gloves.

-

Palladium Residues: Heavy metal waste must be segregated. Scavengers (e.g., SiliaMetS® Thiol) are recommended during purification to remove residual Pd from the final pharmaceutical intermediate.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626.

-

Janssen, P. A. J., et al. (2005). Synthesis of Diarylpyrimidine (DAPY) Analogues as NNRTIs. Journal of Medicinal Chemistry, 48(6), 1901–1909. (Context for pyrimidine-nitrile scaffolds).

-

BenchChem. (2025).[4] Application Notes for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines.

Sources

Application Note: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile in Medicinal Chemistry

[1]

Introduction & Pharmacological Context

The molecule 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile represents a critical "Left-Wing" scaffold in the synthesis of Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] This structural class, exemplified by the blockbuster drug Etravirine (TMC125) and Rilpivirine (TMC278) , relies on the flexibility of the pyrimidine core to bind within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.

This specific intermediate features two distinct chemical handles:

-

The Benzonitrile Ether (Left Wing): Provides metabolic stability and pi-stacking interactions within the target binding pocket.

-

The 6-Chloro Substituent: An electrophilic "handle" primed for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling to attach the "Right Wing" (typically an aniline or aliphatic amine).[1]

This guide provides high-fidelity protocols for synthesizing this intermediate and utilizing it to generate downstream bioactive libraries.[1]

Chemical Properties & Handling[2][3][4]

| Property | Data |

| CAS Number | 477856-49-8 (Generic/Analogous) |

| Molecular Formula | |

| Molecular Weight | 231.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, NMP; Sparingly soluble in DCM; Insoluble in Water |

| Storage | 2-8°C, Desiccated (Hydrolysis risk at the C-Cl bond over prolonged exposure to moisture) |

Safety Advisory: This compound is a potent skin and eye irritant (H315, H319).[2] The pyrimidine moiety can be toxic if inhaled.[3] All manipulations must occur in a fume hood.

Synthetic Logic & Workflow

The construction of this scaffold relies on the differential reactivity of 4,6-dichloropyrimidine. Because the starting material is symmetric, the first substitution (ether formation) must be carefully controlled to prevent the formation of the bis-substituted byproduct.

Diagram 1: Synthetic Pathway & Logic Flow

Caption: Controlled mono-substitution strategy. Strict stoichiometry and temperature control prevent the formation of the symmetric bis-ether.[1]

Experimental Protocols

Protocol A: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Objective: Selective mono-substitution of 4,6-dichloropyrimidine.[1]

Reagents:

-

4,6-Dichloropyrimidine (1.0 equiv)[1]

-

2-Hydroxybenzonitrile (1.0 equiv)[1]

-

Potassium Carbonate (

), anhydrous (1.1 equiv) -

DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Procedure:

-

Preparation: Charge a dry round-bottom flask with 4,6-dichloropyrimidine and dissolve in anhydrous DMF under

atmosphere. Cool the solution to 0°C using an ice bath.-

Why? Cooling suppresses the reaction rate, ensuring that once the first chloride is displaced, the product does not immediately react again to form the bis-ether.

-

-

Base Addition: Add

in a single portion. Stir for 10 minutes. -

Phenol Addition: Dissolve 2-hydroxybenzonitrile in a minimum volume of DMF. Add this solution dropwise to the reaction flask over 30 minutes.

-

Why? Dropwise addition keeps the concentration of the nucleophile low relative to the electrophile, favoring mono-substitution.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours.

-

Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 7:3).

-

Success Criteria: Disappearance of starting phenol. Appearance of a new spot (Target).

-

Failure Mode: If a lower Rf spot appears significantly, bis-substitution has occurred.[1]

-

-

Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product should precipitate as a white solid.

-

Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

Purification: If necessary, recrystallize from Ethanol/Water.

-

Protocol B: Downstream Utilization (The "Right Wing" Installation)

Objective: Functionalization of the 6-position with an amine (e.g., 4-aminobenzonitrile) to form the full DAPY pharmacophore.

Method Selection:

-

Method 1 (Thermal/Acidic): Best for non-volatile, electron-poor anilines.

-

Method 2 (Microwave): Best for rapid library generation.

Detailed Method 1: Acid-Mediated

Reagents:

-

Target Intermediate (from Protocol A) (1.0 equiv)

-

Aniline derivative (e.g., 4-aminobenzonitrile) (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.2 equiv)[1]

-

1,4-Dioxane (Concentration: 0.2 M)[1]

Procedure:

-

Dissolve the Intermediate and the Aniline in 1,4-Dioxane.

-

Add p-TsOH catalyst.[1]

-

Heat to reflux (100–110°C) for 12–16 hours.

-

Workup: Cool to RT. Neutralize with saturated

. Extract with EtOAc. -

Purification: Flash column chromatography (DCM/MeOH gradient).

Detailed Method 2: Microwave-Assisted Synthesis

Parameters:

Analytical Characterization Standards

To ensure the integrity of your intermediate, the following data profile must be met:

| Technique | Expected Signal/Observation | Interpretation |

| LC-MS (ESI) | M+H peak at [M] and [M+2] in 3:1 ratio | Confirms presence of one Chlorine atom.[1] |

| 1H NMR (DMSO-d6) | Pyrimidine Singlet (~8.6 ppm, 1H) | Proton at C-2 position (between nitrogens).[1] |

| 1H NMR (DMSO-d6) | Pyrimidine Singlet (~7.3 ppm, 1H) | Proton at C-5 position.[1] |

| 1H NMR (DMSO-d6) | Multiplet (7.2–7.8 ppm, 4H) | Benzonitrile aromatic protons. |

| Melting Point | Sharp range (e.g., 120–122°C) | Broad range indicates bis-substituted impurity. |

Troubleshooting & Optimization Logic

Diagram 2: Optimization Decision Tree

Caption: Troubleshooting logic for common synthetic failures in pyrimidine functionalization.

Critical Note on Regioselectivity: While 4,6-dichloropyrimidine is symmetric, if you utilize 2,4,6-trichloropyrimidine , the C-4 position is generally more reactive than C-2 due to the para-directing effect of the nitrogen atoms. However, steric hindrance at C-5 (if substituted) can invert this. Always verify regiochemistry via NOE (Nuclear Overhauser Effect) NMR experiments if using asymmetric starting materials.

References

-